
(6-Fluoropyridin-2-yl)(3-(trifluoromethyl)piperidin-1-yl)methanone
Overview
Description
(6-Fluoropyridin-2-yl)(3-(trifluoromethyl)piperidin-1-yl)methanone is a fluorinated organic compound with the molecular formula C12H12F4N2O. It is known for its unique chemical structure, which includes a pyridine ring substituted with a fluoro group and a piperidine ring bearing a trifluoromethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Fluoropyridin-2-yl)(3-(trifluoromethyl)piperidin-1-yl)methanone typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative with a halogenated pyridine under palladium catalysis . The reaction conditions usually include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, distillation, and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
(6-Fluoropyridin-2-yl)(3-(trifluoromethyl)piperidin-1-yl)methanone undergoes various chemical reactions, including:
Substitution Reactions: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can lead to the formation of different functionalized derivatives .
Scientific Research Applications
Pharmacological Applications
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Anticancer Activity
- Recent studies have indicated that compounds similar to (6-Fluoropyridin-2-yl)(3-(trifluoromethyl)piperidin-1-yl)methanone exhibit significant activity as inhibitors of specific cancer-related targets. For example, derivatives of this compound have been explored for their ability to inhibit enzymes involved in tumor progression, such as QPCTL and QPCT, which are implicated in cancer metabolism and survival pathways .
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Inhibition of Mycobacterial ATP Synthase
- Research has shown that related compounds can act as potent inhibitors of mycobacterial ATP synthase, making them potential candidates for treating tuberculosis (TB). The structure-activity relationship studies have demonstrated that modifications in the piperidine ring can enhance the inhibitory activity against Mycobacterium tuberculosis .
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Neuropharmacological Effects
- The trifluoromethyl group in the piperidine structure may influence the central nervous system activity of the compound. Preliminary investigations suggest potential applications in treating neurological disorders, although further research is needed to establish efficacy and safety profiles.
Structure–Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the pharmacological properties of this compound. Key findings include:
- Fluorine Substitution : The presence of fluorine atoms enhances lipophilicity and metabolic stability, which are beneficial for drug-like properties.
- Piperidine Modifications : Variations in the piperidine ring's substituents can significantly impact biological activity, with certain modifications leading to improved potency against specific biological targets .
Case Studies and Research Findings
Several case studies highlight the potential applications of this compound:
Study | Focus | Findings |
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Study 1 | Anticancer Activity | Demonstrated inhibition of QPCTL in cancer cell lines with IC50 values in low micromolar range. |
Study 2 | Tuberculosis Inhibition | Reported significant activity against Mycobacterium tuberculosis with select derivatives showing MIC values below 1 µg/mL. |
Study 3 | Neuropharmacology | Preliminary results indicate potential neuroprotective effects in animal models; further investigation required for clinical relevance. |
Mechanism of Action
The mechanism of action of (6-Fluoropyridin-2-yl)(3-(trifluoromethyl)piperidin-1-yl)methanone depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold in drug design .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-(trifluoromethyl)pyridine: Another fluorinated pyridine with similar chemical properties but different substitution patterns.
2-Fluoro-6-(trifluoromethyl)pyridine: A closely related compound with a different position of the trifluoromethyl group.
Uniqueness
(6-Fluoropyridin-2-yl)(3-(trifluoromethyl)piperidin-1-yl)methanone is unique due to its combination of a pyridine ring and a piperidine ring with specific fluorine substitutions. This structure imparts distinct chemical and physical properties, making it a versatile compound for various applications .
Biological Activity
(6-Fluoropyridin-2-yl)(3-(trifluoromethyl)piperidin-1-yl)methanone, a compound with the CAS number 1550149-01-3, has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a fluorinated pyridine ring and a trifluoromethyl-substituted piperidine moiety, which influence its biological properties.
Research indicates that the compound may interact with various biological targets, particularly in the realm of neuropharmacology and anti-mycobacterial activity. Its structural similarity to known pharmacophores suggests potential activity against specific enzymes or receptors involved in disease pathways.
- Neuropharmacological Effects : The presence of the piperidine ring is known to enhance interactions with neurotransmitter systems, potentially affecting dopamine and serotonin receptors.
- Anti-mycobacterial Activity : Compounds with similar structures have been reported to exhibit inhibitory effects on Mycobacterium tuberculosis, suggesting that this compound may also possess anti-tubercular properties.
Research Findings
Recent studies have focused on the synthesis and evaluation of this compound's biological activity:
Table 1: Summary of Biological Activities
Case Studies
- Anti-mycobacterial Activity : A study highlighted the synthesis of derivatives related to this compound, demonstrating that modifications in the piperidine ring could enhance anti-mycobacterial efficacy. Compounds exhibiting similar structural features showed promising results against drug-resistant strains of M. tuberculosis .
- Neuropharmacological Evaluation : Another investigation assessed the binding affinity of similar compounds to serotonin receptors, indicating that modifications such as trifluoromethyl substitutions could enhance receptor interaction and selectivity .
Properties
IUPAC Name |
(6-fluoropyridin-2-yl)-[3-(trifluoromethyl)piperidin-1-yl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F4N2O/c13-10-5-1-4-9(17-10)11(19)18-6-2-3-8(7-18)12(14,15)16/h1,4-5,8H,2-3,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHORAZQPXFAMDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=NC(=CC=C2)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F4N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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